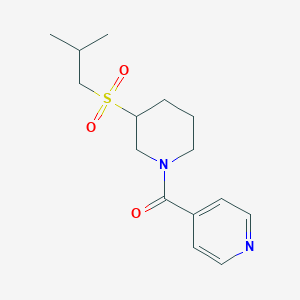
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: is a chemical compound with the molecular formula C15H22N2O2S It is characterized by the presence of a piperidine ring, a pyridine ring, and an isobutylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions using isobutylsulfonyl chloride and a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: can be compared with other similar compounds, such as:
(3-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
(3-(Ethylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: Contains an ethylsulfonyl group.
(3-(Propylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: Features a propylsulfonyl group.
The uniqueness of This compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperidine ring substituted with an isobutylsulfonyl group and a pyridine moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play significant roles in the immune response and inflammation. By modulating TLR signaling pathways, this compound may reduce excessive inflammatory responses associated with various diseases.
Inhibition of TLR Signaling
Studies have shown that compounds similar to this compound effectively inhibit TLR-mediated signaling pathways. For instance, a related class of pyridyl substituted indole compounds demonstrated efficacy in inhibiting TLR7/8/9 signaling, suggesting potential therapeutic applications in treating autoimmune and inflammatory conditions .
Antitumor Activity
In vitro studies have also explored the antitumor properties of this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest . The specific mechanisms remain under investigation but are thought to involve modulation of apoptotic pathways.
Case Studies
Data Summary
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-21(19,20)14-4-3-9-17(10-14)15(18)13-5-7-16-8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDTYZYOZUZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













